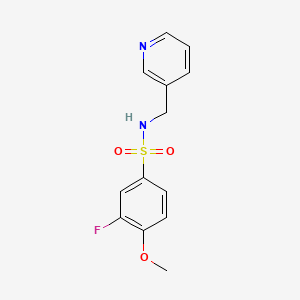![molecular formula C11H10N2O4S2 B5570838 4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)
4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" represents a class of compounds known for their diverse chemical and biological properties. These compounds are synthesized through various chemical reactions, emphasizing the role of sulfonyl and thiophene groups in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and attempted acylation under specific conditions, although some reactions may not proceed as expected due to the complex nature of the intermediates involved (Stephens et al., 1999).
Molecular Structure Analysis
Single crystal X-ray diffraction methods have elucidated the molecular structure, confirming details through IR, 1H and 13C NMR spectroscopy, and mass spectrometry, providing insights into the spatial arrangement and electronic structure of the molecule (Ramazani et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving "4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide" and its derivatives include sulfenylation and C−N bond oxygenation, leading to the synthesis of various compounds with potential applications in chemistry and biology. The reactions are characterized by their specificity and efficiency under certain conditions (Zhong et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and mechanical strength, are influenced by the specific functional groups and molecular structure of the compound. These properties are crucial for the compound's application in various fields, including materials science and pharmaceuticals (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various reagents, highlight the compound's potential as a precursor for synthesizing a wide range of derivatives. These derivatives exhibit diverse biological and chemical activities, underlining the importance of the core structure for further modifications (Chohan & Shad, 2011).
科学的研究の応用
Novel Polymeric Materials
Synthesis and Characterization of Thermally Stable Polymers
Research has explored the synthesis of novel polyimides using diamines with built-in sulfone, ether, and amide structures, leading to the creation of poly(sulfone ether amide imide)s with exceptional thermal stability. These materials are characterized by their robustness and are suitable for applications requiring high thermal resistance Mehdipour‐Ataei et al., 2004.
Biochemical Applications
Investigation of Fluorescence Binding with Proteins
The fluorescence binding properties of certain derivatives to bovine serum albumin (BSA) were studied, providing insights into the interaction mechanisms between small molecules and proteins. This research is crucial for understanding drug-protein interactions and the design of fluorescent probes for biochemical studies Meng et al., 2012.
Carbonic Anhydrase Inhibition for Therapeutic Applications
A general approach for preparing water-soluble sulfonamides, incorporating polyamino-polycarboxylate tails, showed significant inhibition against carbonic anhydrase isozymes. These findings are instrumental in developing new antiglaucoma drugs, demonstrating the compound's potential in therapeutic applications Scozzafava et al., 2002.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(3-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c12-11(15)10-5-9(6-18-10)19(16,17)13-7-2-1-3-8(14)4-7/h1-6,13-14H,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPHCTNWHFCOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)
![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)


